Raddeanin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

- Prostate: Raddeanin A has been shown to inhibit the proliferation and migration of prostate cancer cells Source: [Anticancer Potential of Raddeanin A, a Natural Triterpenoid Isolated from Anemone raddeana Regel - PMC - NCBI: ].

- Breast: Similarly, research indicates that Raddeanin A can suppress the growth and induce apoptosis (programmed cell death) in breast cancer cells Source: [Anticancer Potential of Raddeanin A, a Natural Triterpenoid Isolated from Anemone raddeana Regel - PMC - NCBI: ].

- Gastric: Studies have reported that Raddeanin A can promote apoptosis and autophagy (cell self-destruction) in gastric cancer cells Source: [Raddeanin A inhibits proliferation, invasion, migration and promotes apoptosis of cervical cancer cells via regulating miR-224-3p/Slit2/Robo1 signaling pathway - PMC - NCBI: ].

- Colon: Research suggests that Raddeanin A can inhibit the growth and metastasis of colon cancer cells, potentially making it a candidate for oral treatment Source: [Investigation of the cytotoxicity, apoptosis and pharmacokinetics of Raddeanin A: ].

- Other Cancers: Studies have also shown potential benefits of Raddeanin A in treating hepatic, cholangiocarcinoma, osteosarcoma, and glioblastoma Source: [Anticancer Potential of Raddeanin A, a Natural Triterpenoid Isolated from Anemone raddeana Regel - PMC - NCBI: ].

The mechanism by which Raddeanin A exerts its anticancer effects is still being investigated, but it appears to involve multiple pathways, including:

- Inducing apoptosis: Raddeanin A triggers programmed cell death in cancer cells Source: [Anticancer Potential of Raddeanin A, a Natural Triterpenoid Isolated from Anemone raddeana Regel - PMC - NCBI: ].

- Inhibiting proliferation: It hinders the uncontrolled growth and division of cancer cells Source: [Anticancer Potential of Raddeanin A, a Natural Triterpenoid Isolated from Anemone raddeana Regel - PMC - NCBI: ].

- Suppressing angiogenesis: Raddeanin A may prevent the formation of new blood vessels that nourish tumors Source: [Anticancer Potential of Raddeanin A, a Natural Triterpenoid Isolated from Anemone raddeana Regel - PMC - NCBI: ].

- Anti-metastatic properties: It may hinder the spread of cancer cells to other parts of the body Source: [Anticancer Potential of Raddeanin A, a Natural Triterpenoid Isolated from Anemone raddeana Regel - PMC - NCBI: ].

Raddeanin A is a natural triterpenoid saponin derived from the rhizome of Anemone raddeana, a member of the Ranunculaceae family. This compound is characterized by its complex molecular structure, which contributes to its diverse biological activities. Raddeanin A has garnered attention for its potential anticancer properties, particularly in inhibiting the growth of various cancer cell lines, including those associated with gastric, liver, and breast cancers .

Studies suggest Raddeanin A may exert anti-cancer effects through multiple mechanisms, including:

- Inducing apoptosis: Raddeanin A might trigger programmed cell death in cancer cells [, ].

- Inhibiting histone deacetylases (HDACs): These enzymes play a role in gene regulation. By inhibiting HDACs, Raddeanin A might influence cancer cell growth [].

- Disrupting angiogenesis: Angiogenesis is the formation of new blood vessels, which tumors require for growth. Raddeanin A might have anti-angiogenic properties [].

Raddeanin A exhibits significant biological activities, particularly in the realm of oncology. Its mechanisms include:

- Induction of Apoptosis: Raddeanin A has been shown to induce apoptosis in various cancer cell lines through multiple pathways, including oxidative stress and modulation of key apoptotic proteins .

- Inhibition of Cell Proliferation: Studies indicate that Raddeanin A effectively suppresses the proliferation of cancer cells by affecting cell cycle regulation and promoting cell death mechanisms .

- Anti-Metastatic Properties: The compound inhibits invasion and migration of cancer cells, making it a potential candidate for preventing metastasis in breast cancer models .

The synthesis of Raddeanin A has been explored through various methods. One notable approach involves extracting the compound from Anemone raddeana using solvent extraction techniques followed by chromatographic purification. Recent studies have reported yields of up to 72% through a multi-step synthesis process that includes chemical transformations without the need for intermediate purification . The structural confirmation is typically achieved using nuclear magnetic resonance spectroscopy.

Raddeanin A holds promise for several applications:

- Cancer Treatment: Its potent anticancer properties suggest potential use as a therapeutic agent in treating various malignancies, particularly gastrointestinal and breast cancers .

- Pharmacological Research: The compound serves as a valuable tool in studying cancer biology and drug resistance mechanisms due to its ability to modulate key signaling pathways .

- Natural Medicine: Given its origin from traditional herbal medicine, Raddeanin A may be incorporated into complementary therapies for cancer treatment.

Research on Raddeanin A has focused on its interactions with various cellular components:

- Cell Signaling Pathways: It has been shown to inhibit the AKT/mammalian target of rapamycin pathway and modulate the expression of pro-apoptotic factors like caspases .

- Reactive Oxygen Species: Raddeanin A promotes the generation of reactive oxygen species within cancer cells, leading to oxidative stress that triggers apoptosis .

- Natural Killer Cells: Studies indicate that Raddeanin A enhances the cytotoxicity of natural killer cells against tumor cells, suggesting its role in immunotherapy strategies .

Several compounds share structural or functional similarities with Raddeanin A. These include:

| Compound | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Oleanolic Acid | Olive Oil | Anti-inflammatory, hepatoprotective | Commonly found in food sources |

| Ginsenoside Rg3 | Ginseng | Anticancer, neuroprotective | Known for its adaptogenic properties |

| Astragaloside IV | Astragalus membranaceus | Immunomodulatory, cardioprotective | Promotes longevity and immune function |

| Glycyrrhizin | Licorice Root | Anti-inflammatory, antiviral | Exhibits sweetening properties |

Raddeanin A stands out due to its specific anticancer mechanisms and unique structural characteristics as an oleanane-type triterpenoid saponin. Its ability to induce apoptosis selectively in cancer cells while sparing normal cells highlights its therapeutic potential.

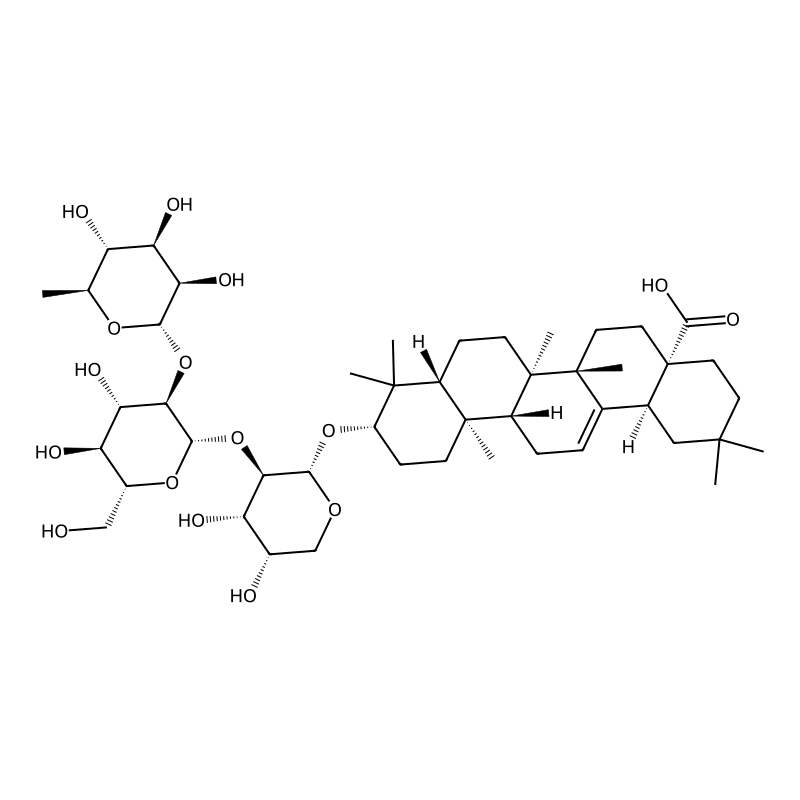

Raddeanin A, a triterpenoid saponin with the molecular formula C47H76O16 and molecular weight of 897.1 g/mol, is primarily extracted from the rhizome of Anemone raddeana Regel [1] [2]. The compound represents one of more than thirty oleanane-type triterpenoid saponins identified from this medicinal plant over the past three decades [3].

Traditional Extraction Methods

The conventional extraction approach involves pulverizing the rhizome, stem, leaf, flower, and fruit of Anemone raddeana to obtain crude powders, which are then screened through 20 meshes [4]. The most widely employed extraction method utilizes ethanol solutions, with concentrations ranging from 50 to 70 percent [4] [5]. The extraction process typically employs 5-9 parts by weight of ethanol solution based on 1 part by weight of crude powders [4].

An alternative approach involves water decoction followed by alcohol precipitation, where the plant material is first extracted by decoction with water, then precipitated with alcohol [4]. This method has demonstrated effectiveness in isolating saponin fractions while removing unwanted compounds [4].

Advanced Extraction Techniques

Recent optimization studies have implemented ultrasonic-assisted extraction techniques to enhance efficiency [6] [5]. The optimized extraction conditions include ethanol concentration of 50 percent, liquid-to-material ratio of 43:1 milliliters per gram, and ultrasonic extraction time of 70 minutes [5] [7]. Under these conditions, the total saponin yield reaches 1.74 percent [5] [7].

High-performance liquid chromatography analysis has revealed that Raddeanin A content varies significantly across different geographical regions [8]. Anemone raddeana collected from Jilin Province shows 0.32 percent content, Heilongjiang Province demonstrates 0.3572 percent, and Liaoning Province exhibits 0.2808 percent [8]. The analytical method employs Alltech C18 column with mobile phase of methanol-water (7:3) and detection wavelength at 207 nanometers [8].

Purification Strategies

Following initial extraction, the crude extract undergoes purification through macroporous absorbing resin columns [4]. The process involves removing pigments and saccharides by eluting the resin until colorless with water or aqueous alkali solution, ensuring the saponin fraction remains retained in the column [4]. Subsequently, elution with 50-70 percent ethanol recovers the target compounds [4].

For specific Raddeanin A isolation, the crude saponins are dissolved in methanol and separated using silica gel dry column chromatography [4]. The elution employs chloroform:methanol:water ratios of 75-55:45-25:20-1 to the bottom of the column [4]. The silica gel is then collected and eluted with methanol until no saponin remains, followed by methanol recovery and recrystallization to obtain pure Raddeanin A [4].

Stepwise Glycosylation Synthesis Approach

The total synthesis of Raddeanin A employs a stepwise glycosylation strategy starting from oleanolic acid as the triterpenoid backbone [3] [9]. This methodology represents the first successful chemical synthesis of this cytotoxic oleanane-type triterpenoid saponin [3] [9].

Synthetic Route Design

The structure of Raddeanin A has been elucidated as 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl-(1→2)-α-L-arabinopyranoside oleanolic acid [3] [9]. This oleanane triglycoside contains three 1,2-trans-pyranosidic linkages, which are constructed stereoselectively through stepwise glycosylation using sugar donors equipped with participating groups at their 2-hydroxyl positions [3].

The initial transformation involves converting oleanolic acid to its benzyl ester through treatment with benzyl bromide and potassium carbonate in aqueous N,N-dimethylformamide, achieving 98 percent yield [3]. The remaining oleanane 3-hydroxyl group undergoes glycosylation with α-L-arabinosyl trichloroacetimidate as the first monosaccharide unit in the presence of trimethylsilyl trifluoromethanesulfinate (0.1 equivalent) to provide the 3-O-α-glycoside in 92 percent yield [3].

Glycosyl Donor Preparation

The synthesis employs three distinct trichloroacetimidate donors: arabinosyl, glucosyl, and rhamnosyl derivatives [3] [9]. Trichloroacetimidate glycosyl donors function as excellent alkylating agents when activated by catalytic amounts of Brønsted or Lewis acids [10] [11]. These donors undergo formation of glycosyl trichloroacetamides through an intermolecular aglycon transfer mechanism, which enables design of more effective glycosylation protocols [10] [11].

For the glucosyl donor preparation, the ortho-ester method proves effective for weakly reactive hydroxyl groups during glycosylation [3]. Starting from acetobromoglucose, ortho-ester formation occurs smoothly with ethanol-triethylamine in the presence of tetrabutylammonium bromide [3]. Subsequent exchange of acetyl against benzyl blocking groups utilizes benzyl bromide-potassium hydroxide in tetrahydrofuran [3].

Sequential Glycosylation Steps

The second glycosylation step involves coupling the monoglycoside with glucosyl trichloroacetimidate at 0 degrees Celsius for 1 hour, yielding 75 percent of the diglycoside product [3]. Temperature control proves critical, as reactions conducted at −40 degrees Celsius result in complete consumption of the donor without formation of the desired product [3].

The final glycosylation employs rhamnosyl trichloroacetimidate to introduce the terminal sugar residue [3]. This reaction proceeds at 0 degrees Celsius for 1 hour, achieving 82 percent yield of the protected triglycoside [3]. The complete deprotection sequence involves deisopropylidenation under 80 percent acetic acid, followed by removal of benzoyl groups in sodium methoxide-methanol and benzyl group elimination through catalytic hydrogenation [3].

Structural Confirmation Methods

Comprehensive structural elucidation of Raddeanin A employs multiple analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis [3] [9].

Nuclear Magnetic Resonance Analysis

Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen framework of Raddeanin A [12] [13]. The technique exploits differences in magnetic properties of nuclei based on their electronic environment, allowing identification of functional groups and structural features [12] [14]. Chemical shifts, expressed as delta values relative to tetramethylsilane, reveal characteristic patterns for different proton types [12].

Carbon-13 nuclear magnetic resonance spectroscopy complements proton data by mapping the carbon skeleton [3] [13]. This technique enables differentiation between constitutional isomers, stereoisomers, and provides crucial information about glycosidic linkages [14] [13]. The combination of one-dimensional and two-dimensional nuclear magnetic resonance experiments allows complete structural assignment [15].

Mass Spectrometric Techniques

High-resolution mass spectrometry serves as a key method for molecular weight determination and structural confirmation [16]. Electrospray ionization coupled with time-of-flight detection provides mass accuracy to four decimal places, enabling sum formula determination [16]. The isotope pattern visible in high-resolution spectra offers additional confirmation of elemental composition [16].

Fragmentation analysis through tandem mass spectrometry provides valuable structural information [16]. Low-energy measurements detect the molecular ion, while high-energy conditions fragment the molecule to generate diagnostic ions [16]. These fragment patterns help confirm the sugar sequence and linkage positions [16].

Infrared Spectroscopic Characterization

Infrared spectroscopy identifies functional groups present in Raddeanin A through characteristic absorption frequencies [17] [18]. Broad peaks around 3400-3200 wavenumbers indicate hydroxyl groups from the multiple sugar residues [17]. Sharp peaks near 1700 wavenumbers confirm the presence of the carboxylic acid group in the oleanolic acid backbone [17].

The technique provides rapid identification of key structural features and serves as a complementary method alongside nuclear magnetic resonance and mass spectrometry [18]. Infrared analysis proves particularly valuable for confirming the presence of specific functional groups and detecting structural modifications [17].

Optimization of Extraction Processes

Systematic optimization of Raddeanin A extraction employs statistical experimental design methods to maximize yield and purity while minimizing solvent consumption and processing time [5] [7] [19].

Response Surface Methodology Application

Response surface methodology represents a widely used mathematical and statistical technique for modeling and optimizing extraction processes [19] [20]. This approach combines experimental design with empirical models for response prediction and utilizes desirability functions for multiple response optimization [19].

The optimization process investigates multiple variables simultaneously, including ethanol concentration, liquid-to-material ratio, ultrasonic extraction time, and temperature [5] [7]. Single factor experiments initially identify the optimal range for each parameter before implementing central composite design for comprehensive optimization [21].

Parameter Optimization Results

Systematic studies have identified optimal extraction conditions for maximum saponin yield from Anemone raddeana [5] [7]. The optimized parameters include ethanol concentration of 50 percent, liquid-to-material ratio of 43:1 milliliters per gram, and ultrasonic extraction time of 70 minutes [5] [7]. Under these conditions, the total saponin yield reaches 1.74 percent [5] [7].

| Parameter | Optimal Value | Range Investigated |

|---|---|---|

| Ethanol Concentration | 50% | 20-100% |

| Liquid-to-Material Ratio | 43:1 mL/g | 10-50 mL/g |

| Ultrasonic Time | 70 min | 45-105 min |

| Temperature | 40°C | Room temperature-60°C |

| Total Saponin Yield | 1.74% | - |

Ultrasonic-Assisted Extraction Enhancement

Ultrasonic-assisted extraction significantly improves extraction efficiency through multiple mechanisms [22] [23] [24]. The technique applies thermal effects, mechanical effects, and cavitation effects to enhance solvent penetration into plant cells [24]. Acoustic cavitation generates high shear forces that disrupt cell walls, facilitating release of intracellular contents [23] [24].

Optimization studies demonstrate that ultrasonic power significantly affects extraction yield [22]. Maximum extraction occurs at intermediate power levels, typically around 400 watts, with declining efficiency at higher powers due to solvent volatilization and compound degradation [22]. The ultrasonic frequency and treatment time require careful optimization to balance extraction efficiency with compound stability [24].

Process Scale-Up Considerations

The extraction methodology demonstrates good versatility and ease of operation, making it suitable for industrial production [4] [25]. The process employs conventional equipment and solvents, resulting in low operational costs [4]. Macroporous resin purification provides effective separation while allowing resin regeneration and reuse [4].

Signaling Pathway Modulation

Phosphatidylinositol 3-Kinase-Protein Kinase B-Mechanistic Target of Rapamycin Pathway Inhibition

Raddeanin A demonstrates significant inhibitory effects on the phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin pathway, which serves as a central regulator of cell survival, proliferation, and metabolism [1] [2] [3]. The compound effectively reduces the phosphorylation levels of phosphatidylinositol 3-kinase and protein kinase B in various cancer cell lines, including human colorectal cancer cells (HCT116) and breast cancer cells (MDA-MB-231) [2] [3]. Western blot analysis revealed that Raddeanin A treatment at concentrations ranging from 1.4 to 4 μM significantly decreased the expression of phosphorylated phosphatidylinositol 3-kinase and phosphorylated protein kinase B proteins while upregulating the total protein levels of phosphatidylinositol 3-kinase, protein kinase B, and mechanistic target of rapamycin [2] [3].

The mechanistic target of rapamycin pathway inhibition by Raddeanin A results in reduced protein synthesis and cell growth, as evidenced by decreased mechanistic target of rapamycin complex 1 activity [4]. This inhibition disrupts the normal cellular response to growth factors and nutrient availability, ultimately leading to impaired cell survival signaling [1]. In preclinical studies using HCT116 xenograft mouse models, Raddeanin A treatment significantly reduced tumor growth while decreasing the expression of phosphorylated phosphatidylinositol 3-kinase and phosphorylated protein kinase B in tumor tissues [3].

The compound's effect on the phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin pathway extends beyond simple kinase inhibition, as it also influences downstream effectors including glycogen synthase kinase-3 and tuberous sclerosis complex proteins [5]. This comprehensive pathway modulation contributes to the compound's ability to induce cell cycle arrest and promote apoptosis across multiple cancer cell types [1] [2] [3].

Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Signaling Cascade Regulation

The mitogen-activated protein kinase/extracellular signal-regulated kinase signaling pathway represents another critical target of Raddeanin A's anticancer mechanism [6] [7] [8]. This pathway, also known as the Ras-Raf-MEK-ERK pathway, constitutes a chain of proteins that communicates signals from cell surface receptors to the nucleus, regulating fundamental cellular processes including proliferation, differentiation, and apoptosis [9] [10].

Raddeanin A modulates extracellular signal-regulated kinase 1/2 phosphorylation in a concentration-dependent manner, with studies in multiple myeloma cells demonstrating decreased phosphorylation of extracellular signal-regulated kinase 1/2, mitogen-activated protein kinase kinase 1/2, and mitogen-activated protein kinase-activated protein kinase 1 following treatment [6] [7]. The compound's effect on this pathway is particularly pronounced in multiple myeloma cells, where it induces G2 phase arrest and mitochondrial-pathway-dependent apoptosis [6] [7].

In osteosarcoma cells, Raddeanin A treatment at concentrations of 4-8 μM resulted in time-dependent and concentration-dependent activation of extracellular signal-regulated kinase 1/2 and Jun amino-terminal kinase, indicating a complex regulatory mechanism that varies across different cancer cell types [8]. The compound's ability to both activate and inhibit different components of the mitogen-activated protein kinase pathway suggests a sophisticated mechanism of action that depends on cellular context and cancer type [8].

Natural killer cells treated with Raddeanin A showed increased phosphorylation of extracellular signal-regulated kinase, Ras, and Raf proteins, leading to enhanced cytotoxic activity against cancer cells [11]. This finding highlights the compound's potential to modulate immune cell function through mitogen-activated protein kinase/extracellular signal-regulated kinase pathway regulation [11].

Vascular Endothelial Growth Factor Receptor 2 Signal Transduction Interference

Raddeanin A demonstrates potent antiangiogenic properties through its ability to interfere with vascular endothelial growth factor receptor 2 signal transduction [12] [13]. The compound significantly inhibits vascular endothelial growth factor-induced phosphorylation of vascular endothelial growth factor receptor 2 and its downstream protein kinases, including phospholipase C γ1, Janus kinase 2, focal adhesion kinase, and Src kinase [12].

In human umbilical vein endothelial cells, Raddeanin A treatment effectively suppressed cell proliferation, motility, migration, and tube formation, which are essential processes for angiogenesis [12]. The compound's inhibitory effects on angiogenesis were further confirmed in chick embryo chorioallantoic membrane assays and zebrafish trunk angiogenesis models [12]. These findings demonstrate that Raddeanin A can block multiple steps of the angiogenic process through vascular endothelial growth factor receptor 2 inhibition [12].

Molecular docking simulation studies revealed that Raddeanin A forms hydrogen bonds and hydrophobic interactions within the adenosine triphosphate binding pocket of the vascular endothelial growth factor receptor 2 kinase domain [12]. This direct interaction mechanism explains the compound's ability to suppress vascular endothelial growth factor receptor 2 autophosphorylation and subsequent downstream signaling cascades [12].

The antiangiogenic activity of Raddeanin A was demonstrated in vivo using human HCT-15 colorectal cancer xenograft models, where treatment significantly suppressed angiogenesis and tumor growth [12]. These preclinical results support the compound's potential as an antiangiogenic agent for cancer therapy [12].

SRC/Protein Kinase B Pathway Suppression

Raddeanin A effectively suppresses the SRC/protein kinase B signaling pathway, which plays crucial roles in osteoclast formation and breast cancer cell survival [14] [15]. The compound inhibits SRC kinase activity and reduces protein kinase B phosphorylation in both osteoclasts and breast cancer cells [14]. This dual inhibition contributes to the compound's ability to prevent bone metastasis and reduce osteolysis in breast cancer models [14].

In studies using MDA-MB-231 breast cancer cells, Raddeanin A treatment at concentrations of 2-8 μM significantly inhibited invasion and induced apoptosis through SRC/protein kinase B pathway suppression [14]. The compound's effect on this pathway was particularly evident in its ability to prevent breast cancer-induced osteolysis in mouse models [14].

The SRC/protein kinase B pathway suppression by Raddeanin A also extends to osteoclast differentiation and function [14]. Treatment with the compound inhibited receptor activator of nuclear factor kappa B ligand-induced osteoclast formation and bone resorption activity [14]. This mechanism contributes to the compound's protective effects against bone metastasis and osteolytic lesions [14].

Mechanistically, Raddeanin A's inhibition of the SRC/protein kinase B pathway appears to involve direct interference with kinase activity rather than transcriptional regulation [14]. This direct inhibition results in reduced phosphorylation of downstream targets and impaired survival signaling in cancer cells [14].

Jun Amino-Terminal Kinase/c-Jun Pathway Activation

Unlike its inhibitory effects on other signaling pathways, Raddeanin A activates the Jun amino-terminal kinase/c-Jun pathway, which paradoxically promotes apoptosis in cancer cells [8] [16] [17]. This activation is mediated through reactive oxygen species generation and represents a key mechanism by which the compound induces cancer cell death [8] [16].

In osteosarcoma cells, Raddeanin A treatment resulted in excessive reactive oxygen species generation and subsequent Jun amino-terminal kinase and extracellular signal-regulated kinase 1/2 activation [8]. The compound's ability to induce apoptosis was significantly reduced when cells were pretreated with the reactive oxygen species scavenger glutathione or the Jun amino-terminal kinase inhibitor SP600125 [8]. This finding demonstrates that reactive oxygen species-mediated Jun amino-terminal kinase activation is essential for Raddeanin A's cytotoxic effects [8].

The Jun amino-terminal kinase/c-Jun pathway activation by Raddeanin A leads to increased phosphorylation of c-Jun and enhanced expression of pro-apoptotic genes [8] [16]. This activation represents a stress response mechanism that ultimately results in cancer cell death through apoptosis [8] [16].

Studies in glioblastoma cells confirmed that Raddeanin A-induced reactive oxygen species generation triggers Jun amino-terminal kinase activation, leading to apoptosis [18]. The compound's ability to selectively activate this pathway in cancer cells while sparing normal cells suggests a targeted mechanism of action [18].

Molecular analysis revealed that the Jun amino-terminal kinase/c-Jun pathway activation by Raddeanin A involves multiple upstream kinases and regulatory proteins, creating a complex signaling network that ultimately converges on apoptosis induction [8] [16] [17].

Epigenetic Regulation

Histone Deacetylase Inhibitory Activity

Raddeanin A exhibits moderate inhibitory activity against histone deacetylases, particularly in the low concentration range, contributing to its cytotoxic effects against cancer cells [19]. Biological activity tests revealed that the compound displays histone deacetylase inhibitory activity, suggesting that epigenetic modulation may be one of the mechanisms underlying its anticancer properties [19].

The compound's histone deacetylase inhibitory activity was demonstrated through synthesis and biological evaluation studies, where Raddeanin A showed measurable inhibition of histone deacetylase enzymes [19]. This inhibition can lead to increased histone acetylation, resulting in chromatin remodeling and altered gene expression patterns [19].

Histone deacetylase inhibition by Raddeanin A may contribute to the reactivation of tumor suppressor genes that are silently repressed in cancer cells [20]. The compound's ability to modulate histone acetylation status could explain some of its pleiotropic effects on cancer cell behavior, including cell cycle arrest and apoptosis induction [20].

The moderate nature of Raddeanin A's histone deacetylase inhibitory activity suggests that this mechanism works in conjunction with other molecular targets to achieve the compound's overall anticancer effects [19]. This multi-target approach may contribute to the compound's efficacy against various cancer types [19].

Studies investigating the relationship between histone deacetylase inhibition and other molecular mechanisms of Raddeanin A revealed that epigenetic modulation may enhance the compound's ability to induce apoptosis and cell cycle arrest [19]. The combination of histone deacetylase inhibition with other pathway modulations creates a synergistic effect that amplifies the compound's anticancer activity [19].

MicroRNA Modulation Mechanisms

Raddeanin A regulates microRNA expression patterns, specifically targeting the miR-224-3p/Slit2/Robo1 signaling pathway in cervical cancer cells [21] [22] [23]. The compound significantly downregulates miR-224-3p expression while upregulating Slit2 and Robo1 protein levels, leading to inhibited proliferation, invasion, and migration of cervical cancer cells [21] [22] [23].

Bioinformatics analysis and luciferase reporter assays confirmed that miR-224-3p directly targets Slit2, and Raddeanin A treatment disrupts this regulatory relationship [21] [22] [23]. The compound's ability to modulate microRNA expression represents a novel mechanism of action that complements its effects on protein signaling pathways [21] [22] [23].

In cervical cancer cell lines (HeLa and C-33A), Raddeanin A treatment for 24-48 hours resulted in significant changes in miR-224-3p expression levels, as detected by reverse transcription quantitative polymerase chain reaction [21] [22] [23]. The downregulation of miR-224-3p was accompanied by increased expression of its target genes, including Slit2 and Robo1 [21] [22] [23].

Functional studies demonstrated that miR-224-3p overexpression could reverse the inhibitory effects of Raddeanin A on cervical cancer cell invasion and migration [21] [22] [23]. This finding confirms that microRNA modulation is a functionally relevant mechanism by which Raddeanin A exerts its anticancer effects [21] [22] [23].

The Slit2/Robo1 signaling pathway activated by Raddeanin A through miR-224-3p suppression plays important roles in axon guidance and cell migration [21] [22] [23]. By restoring this pathway's activity, Raddeanin A effectively inhibits cancer cell motility and invasive behavior [21] [22] [23].

Cell Cycle Regulatory Effects

G1 Phase Arrest Induction

Raddeanin A induces G1 phase cell cycle arrest through multiple mechanisms, including cyclin-dependent kinase 6 inhibition and cyclin-dependent kinase inhibitor upregulation [2] [3] [24] [25]. Flow cytometry analysis consistently demonstrates that Raddeanin A treatment increases the percentage of cells in the G0/G1 phase across various cancer cell lines, including colorectal, lung, and cervical cancer cells [2] [3] [24] [25].

The compound's ability to induce G1 phase arrest is concentration-dependent, with effective concentrations ranging from 1.4 to 4 μM in different cancer cell types [2] [3] [24] [25]. This arrest prevents cells from progressing to S phase, thereby inhibiting deoxyribonucleic acid synthesis and cell division [2] [3] [24] [25].

Mechanistically, Raddeanin A-induced G1 phase arrest involves the upregulation of cyclin-dependent kinase inhibitors p21 and p27, which bind to and inhibit cyclin-dependent kinase 2 and cyclin-dependent kinase 4/6 complexes [2] [3] [24] [25]. This upregulation is mediated through p53-dependent pathways, as evidenced by increased p53 expression following Raddeanin A treatment [2] [3] [24] [25].

The G1 phase arrest induced by Raddeanin A is accompanied by changes in cell cycle regulatory proteins, including decreased expression of cyclin D1 and cyclin E [2] [3] [24] [25]. These changes collectively contribute to the compound's ability to inhibit cancer cell proliferation [2] [3] [24] [25].

Time-course studies revealed that Raddeanin A-induced G1 phase arrest occurs within 12-24 hours of treatment, indicating a relatively rapid response to the compound [2] [3] [24] [25]. This timing suggests that the arrest involves both immediate protein modifications and longer-term transcriptional changes [2] [3] [24] [25].

Cyclin-Dependent Kinase 6 Inhibition and Targeting

Raddeanin A demonstrates potent and direct inhibition of cyclin-dependent kinase 6, with surface plasmon resonance studies revealing a binding affinity of 7.12 μM [24] [25]. Molecular docking and molecular dynamics simulations confirmed that Raddeanin A binds to cyclin-dependent kinase 6 through specific hydrogen bonds at binding sites including VAL-101, HIS-100, GLN-149, LYS-147, THR-182, VAL-180, and ALA-23 [24] [25].

The binding interaction between Raddeanin A and cyclin-dependent kinase 6 stabilizes within the 40-100 nanosecond interval, as demonstrated by molecular dynamics simulations [24] [25]. This stable binding results in the inhibition of cyclin-dependent kinase 6 kinase activity, which is essential for G1 to S phase transition [24] [25].

Immunofluorescence analysis revealed that Raddeanin A treatment leads to a dose-dependent decrease in cyclin-dependent kinase 6-specific fluorescence intensity in non-small cell lung cancer cells [24] [25]. This finding suggests that the compound may destabilize the cyclin-dependent kinase 6 protein in addition to inhibiting its kinase activity [24] [25].

Co-immunoprecipitation studies demonstrated that Raddeanin A treatment reduces the binding of cyclin-dependent kinase 6 to cyclin D1, disrupting the formation of the active kinase complex [24] [25]. This disruption prevents the phosphorylation of retinoblastoma protein and subsequent release of E2F transcription factors [24] [25].

Functional rescue experiments using cyclin-dependent kinase 6 overexpression in non-small cell lung cancer cells confirmed that cyclin-dependent kinase 6 is a direct target of Raddeanin A [24] [25]. Overexpression of cyclin-dependent kinase 6 partially reversed the compound's inhibitory effects on cell proliferation and migration [24] [25].

Cyclin D1-Cyclin-Dependent Kinase 6 Complex Formation Disruption

Raddeanin A disrupts the formation of cyclin D1-cyclin-dependent kinase 6 complexes, which are essential for cell cycle progression through the G1/S checkpoint [24] [25] [26]. Immunoprecipitation analysis revealed that Raddeanin A treatment significantly reduces the association between cyclin D1 and cyclin-dependent kinase 6 proteins [24] [25].

The disruption of cyclin D1-cyclin-dependent kinase 6 complex formation occurs at concentrations as low as 2 μM, indicating high potency for this mechanism [24] [25]. This disruption prevents the phosphorylation of retinoblastoma protein, which is necessary for the release of E2F transcription factors and progression to S phase [24] [25].

Western blot analysis demonstrated that while Raddeanin A treatment does not significantly affect total cyclin D1 protein levels, it markedly reduces the amount of cyclin D1 that co-immunoprecipitates with cyclin-dependent kinase 6 [24] [25]. This selective disruption of protein-protein interactions represents a sophisticated mechanism of cell cycle control [24] [25].

The compound's ability to disrupt cyclin D1-cyclin-dependent kinase 6 complex formation is independent of its effects on individual protein expression levels [24] [25]. This finding suggests that Raddeanin A may interfere with the physical interaction between these proteins or alter their subcellular localization [24] [25].

Studies using fluorescence resonance energy transfer and proximity ligation assays confirmed that Raddeanin A treatment reduces the physical association between cyclin D1 and cyclin-dependent kinase 6 in living cells [24] [25]. This real-time analysis provides strong evidence for the compound's ability to disrupt protein complex formation [24] [25].

Apoptotic Pathway Activation

Intrinsic (Mitochondrial) Pathway Engagement

Raddeanin A potently activates the intrinsic apoptotic pathway through modulation of B-cell lymphoma 2 family proteins and mitochondrial membrane permeabilization [27] [28] [29] [30]. The compound increases the expression of pro-apoptotic proteins including Bax while simultaneously decreasing anti-apoptotic proteins such as B-cell lymphoma 2, B-cell lymphoma-extra large, and Survivin [27] [28] [29] [30].

Treatment with Raddeanin A at concentrations ranging from 1.4 to 8 μM results in mitochondrial translocation of Bax and subsequent release of cytochrome c into the cytoplasm [27] [28] [29] [30]. This cytochrome c release is a critical step in apoptosome formation and caspase activation [27] [28] [29] [30].

Transmission electron microscopy studies revealed that Raddeanin A treatment induces characteristic morphological changes in mitochondria, including swelling and cristae disruption [28]. These ultrastructural changes are consistent with mitochondrial membrane permeabilization and the release of apoptogenic factors [28].

The compound's effects on mitochondrial membrane potential were demonstrated using JC-1 staining, which showed decreased mitochondrial membrane potential in Raddeanin A-treated cells [7] [31]. This depolarization indicates mitochondrial dysfunction and commitment to apoptosis [7] [31].

Caspase-9 activation, which is specific to the intrinsic apoptotic pathway, was consistently observed in cells treated with Raddeanin A [27] [28] [29] [30]. The activation of caspase-9 leads to the proteolytic activation of executioner caspases, including caspase-3, resulting in apoptotic cell death [27] [28] [29] [30].

Extrinsic Pathway Activation

Raddeanin A also activates the extrinsic apoptotic pathway through death receptor signaling and caspase-8 activation [27] [28] [29] [30]. Western blot analysis revealed that Raddeanin A treatment significantly increases the activation of caspase-8, which is the initiator caspase of the extrinsic pathway [27] [28] [29] [30].

The compound's ability to activate both intrinsic and extrinsic apoptotic pathways suggests a comprehensive mechanism of apoptosis induction [27] [28] [29] [30]. This dual activation may contribute to the compound's efficacy against cancer cells that have developed resistance to single-pathway apoptosis induction [27] [28] [29] [30].

Caspase-8 activation by Raddeanin A leads to the cleavage of BID protein, generating truncated BID, which can amplify the intrinsic apoptotic pathway [28]. This crosstalk between extrinsic and intrinsic pathways enhances the overall apoptotic response [28].

Analysis of poly-ADP ribose polymerase cleavage, a hallmark of apoptotic execution, showed significant increases in cleaved poly-ADP ribose polymerase following Raddeanin A treatment [27] [28] [29] [30]. This cleavage is mediated by activated caspase-3 and represents the final common pathway of apoptotic cell death [27] [28] [29] [30].

The compound's activation of the extrinsic pathway appears to be independent of classical death receptor ligands, suggesting that Raddeanin A may directly or indirectly activate death receptors or their downstream signaling components [27] [28] [29] [30].

Reactive Oxygen Species Generation

Raddeanin A induces excessive reactive oxygen species generation, which serves as a critical mediator of its cytotoxic effects [8] [32] [33] [34]. Flow cytometry analysis using 2',7'-dichlorodihydrofluorescein diacetate and dihydroethidium staining demonstrated significant increases in intracellular reactive oxygen species levels following Raddeanin A treatment [8] [32] [33].

The compound's ability to generate reactive oxygen species was demonstrated across multiple cancer cell types, including osteosarcoma, ovarian cancer, and lung cancer cells [8] [32] [33] [34]. Reactive oxygen species levels increased in a concentration-dependent manner, with significant elevation observed at concentrations of 4-8 μM [8] [32] [33].

Mechanistically, Raddeanin A-induced reactive oxygen species generation appears to involve mitochondrial dysfunction and disruption of cellular antioxidant systems [8] [32] [33]. The compound's effects on mitochondrial membrane potential and electron transport chain function contribute to increased reactive oxygen species production [8] [32] [33].

The role of reactive oxygen species in Raddeanin A's cytotoxic effects was confirmed using antioxidant interventions [8] [32] [33]. Pretreatment with glutathione or N-acetylcysteine significantly reduced the compound's ability to induce apoptosis, demonstrating that reactive oxygen species generation is functionally important for its anticancer activity [8] [32] [33].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Dates

Explore Compound Types